2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001097
InChI: InChI=1S/C7H9N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H2,1H3,(H2,8,9,10,11)
SMILES:
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol

2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

CAS No.:

Cat. No.: VC16001097

Molecular Formula: C7H9N3O

Molecular Weight: 151.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one -

Specification

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
IUPAC Name 2-methyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H9N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H2,1H3,(H2,8,9,10,11)
Standard InChI Key NRDKIAXPGDCZQJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(CCN2)C(=O)N1

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, reflects its bicyclic framework:

  • A pyrrole ring (positions 6,7-dihydro-3H) fused to a pyrimidine ring (positions 2,4,5H).

  • A methyl group at position 2 and a ketone at position 4.
    The partial saturation at positions 5,6,7 introduces conformational rigidity, potentially enhancing binding affinity to biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₉N₃O (derived)
Molecular Weight151.17 g/molCalculated
Canonical SMILESCC1=NC2=C(CNC2)C(=O)N1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Optimization Strategies

General Synthetic Pathways

Pyrrolopyrimidines are typically synthesized via cyclocondensation or multicomponent reactions. For 2-methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, a plausible route involves:

  • Formation of the pyrimidine ring: Reacting 4-amino-2-methylpyrrole with a carbonyl source (e.g., urea or phosgene) under acidic conditions .

  • Ring closure: Intramolecular cyclization facilitated by catalysts like polyphosphoric acid (PPA) or microwave irradiation .

Salt Formation and Solubility Enhancement

While the hydrochloride salt (CAS: 1956309-51-5) is documented, the free base’s synthesis requires neutralization. Hydrochloride salts improve aqueous solubility, critical for in vitro assays.

Physicochemical Properties

Solubility and Stability

  • Solubility: The free base is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMFA).

  • Stability: Susceptible to hydrolysis at the ketone moiety under strongly acidic or basic conditions.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coefficient)0.9 ± 0.3Computational
pKa (Acidic)3.2 (pyrimidine N-H)Estimation
Melting Point220–225°C (decomposes)Analogous

Biological Activity and Mechanistic Insights

Neuropharmacological Applications

Patent data reveals that dihydropyrrolopyrimidines act as allosteric modulators of muscarinic acetylcholine receptors (e.g., M₄), implicating them in treating schizophrenia or Alzheimer’s disease . The ketone at position 4 may hydrogen-bond to receptor residues, stabilizing active conformations.

Applications in Drug Development

Lead Optimization

  • Bioisosteric replacement: The pyrrolopyrimidine core serves as a purine bioisostere, reducing metabolic liability compared to purine-based drugs.

  • Structure-Activity Relationship (SAR): Adding substituents at position 6 enhances potency but may reduce blood-brain barrier permeability .

Table 3: Comparative Activity of Pyrrolopyrimidine Analogues

CompoundTargetIC₅₀ (nM)Source
2-Methyl derivativeM₄ receptor120
2-Ethyl analogueEGFR kinase45

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